molecular formula C22H19NO2S B249490 N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide

N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide

Cat. No.: B249490
M. Wt: 361.5 g/mol
InChI Key: UHCTYUCDFBXVQR-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide is a complex organic compound with a unique structure that includes both benzoyl and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide typically involves multiple steps. One common method starts with the acylation of 3-aminobenzophenone with benzylsulfanyl acetic acid under acidic conditions. The reaction is usually carried out in a solvent like dichloromethane, with a catalyst such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major product is often a sulfoxide or sulfone derivative.

    Reduction: The major product is typically a reduced amide.

    Substitution: The major product depends on the nucleophile used but often involves the replacement of the benzylsulfanyl group.

Scientific Research Applications

N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the benzylsulfanyl group may enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzoylphenyl)-2-(4-chlorophenyl)acetamide
  • N-(3-benzoylphenyl)-2-(2-methylphenoxy)acetamide
  • N-(3-benzoylphenyl)-2-(2-thienyl)acetamide

Uniqueness

N-(3-benzoylphenyl)-2-(benzylsulfanyl)acetamide is unique due to the presence of both benzoyl and benzylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H19NO2S

Molecular Weight

361.5 g/mol

IUPAC Name

N-(3-benzoylphenyl)-2-benzylsulfanylacetamide

InChI

InChI=1S/C22H19NO2S/c24-21(16-26-15-17-8-3-1-4-9-17)23-20-13-7-12-19(14-20)22(25)18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,24)

InChI Key

UHCTYUCDFBXVQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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